molecular formula C22H26BrN3O B2355462 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922114-56-5

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2355462
CAS RN: 922114-56-5
M. Wt: 428.374
InChI Key: GBTOURMXOCOPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of several enzymes, including protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Dopamine D-2 Receptor Studies

Research on derivatives of remoxipride, such as 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, has been conducted to understand their interactions with the dopamine D-2 receptor. One study synthesized and evaluated conformationally restricted derivatives of remoxipride for their ability to inhibit dopamine D-2 receptor binding, although enhanced affinities were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).

Histamine-3 Receptor Antagonists

A class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, related to the chemical structure , was synthesized and evaluated as potent H(3) receptor antagonists. One compound from this class exhibited potent in vitro binding and functional activities at the H(3) receptor, good selectivity against other neurotransmitters, and a favorable in vivo profile (Zhou et al., 2012).

Studies on Copper (II) Coordination Chemistry

Research involving Schiff-base ligands with structures similar to this compound has been conducted to explore the coordination chemistry of Copper (II). This study focused on understanding the influence of different substituents on bromonation, magnetic property, and nuclearity in Cu(II) complexes (Majumder et al., 2016).

Neuroleptic Activity and Dopamine Receptor Imaging

Benzamides, including derivatives similar to the compound , have been synthesized and tested for their potential neuroleptic activity and as brain dopamine receptor imaging agents. These studies contribute to the understanding of the binding affinity for dopamine D2 receptors and the potential for imaging brain dopamine D2 receptors (Chang et al., 1992).

properties

IUPAC Name

3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTOURMXOCOPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.